molecular formula C7H4ClF3N4O2S B8778717 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 570416-53-4

6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-sulfonamide

Cat. No. B8778717
M. Wt: 300.65 g/mol
InChI Key: ZDYXEPODTNZIMV-UHFFFAOYSA-N
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Patent
US07816526B2

Procedure details

6-Chloro-2-trifluoromethylimidazo[1,2-b]pyridazine (6.00 g, 27.1 mmol) was dissolved in 1,1,2,2-tetrachloroethane (60.0 ml), and chlorosulfonic acid (97%, 2.80 ml, 40.7 mmol) was added to the solution with stirring at room temperature. The mixture was heated for 8 hours under reflux and then cooled to room temperature, and triethylamine (4.39 g, 43.4 mmol) and phosphorus oxychloride (7.47 g, 48.7 mmol) were added dropwise thereto. The reaction mixture was heated at 120° C. for 3 hours with stirring and then cooled to 50° C., and water (150 ml) was added thereto. After the reaction solution was partitioned, the aqueous layer was extracted twice with chloroform, and the organic layers were combined, washed twice with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residues were dissolved in acetonitrile (100 ml) and stirred at room temperature, during which ammonia water (14 M, 9.00 ml, 126 mmol) was added thereto. The reaction solution was stirred at room temperature for 2 hours, poured into ice-water (400 ml) and adjusted to pH 2 with conc. hydrochloric acid, to precipitate crystals which were then filtered and washed with water. The crystals were dried and then purified by silica gel chromatography (ethyl acetate:chloroform=1:9→1:4→1:2), to give the title compound as colorless crystals. The yield was 3.80 g (46.6%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
4.39 g
Type
reactant
Reaction Step Three
Quantity
7.47 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[N:10]=2)[N:7]=1.Cl[S:16]([OH:19])(=O)=[O:17].C([N:22](CC)CC)C.P(Cl)(Cl)(Cl)=O.O.N.Cl>ClC(Cl)C(Cl)Cl.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([S:16]([NH2:22])(=[O:19])=[O:17])=[C:9]([C:11]([F:14])([F:13])[F:12])[N:10]=2)[N:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C=C(N2)C(F)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
ClC(C(Cl)Cl)Cl
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
4.39 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.47 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
9 mL
Type
reactant
Smiles
O.N
Step Five
Name
ice water
Quantity
400 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 120° C. for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
After the reaction solution was partitioned
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with chloroform
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residues were dissolved in acetonitrile (100 ml)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate crystals which
FILTRATION
Type
FILTRATION
Details
were then filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The crystals were dried
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (ethyl acetate:chloroform=1:9→1:4→1:2)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(=C(N2)C(F)(F)F)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.